4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol

Tyrosinase inhibition Skin pigmentation Enzyme kinetics

4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol is a synthetic 2-aryl-3-methylbenzofuran derivative (C15H12O4, MW 256.25 g/mol) featuring a resorcinol-type phenyl substituent at the 2-position, a 6-hydroxy group on the benzofuran core, and a distinctive 3-methyl substitution. This compound belongs to the 2-arylbenzofuran flavonoid class, a scaffold associated with tyrosinase inhibition, antioxidant activity, and protein tyrosine phosphatase-1B (PTP1B) inhibition.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 61135-96-4
Cat. No. B12886029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol
CAS61135-96-4
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C15H12O4/c1-8-11-4-2-10(17)7-14(11)19-15(8)12-5-3-9(16)6-13(12)18/h2-7,16-18H,1H3
InChIKeyCYCULTYRLCBPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol (CAS 61135-96-4) – Structural Baseline and Procurement Context


4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol is a synthetic 2-aryl-3-methylbenzofuran derivative (C15H12O4, MW 256.25 g/mol) featuring a resorcinol-type phenyl substituent at the 2-position, a 6-hydroxy group on the benzofuran core, and a distinctive 3-methyl substitution [1]. This compound belongs to the 2-arylbenzofuran flavonoid class, a scaffold associated with tyrosinase inhibition, antioxidant activity, and protein tyrosine phosphatase-1B (PTP1B) inhibition [2]. Its three phenolic hydroxyl groups (positions 6, 2', and 4') and calculated XLogP3 of 3.3 position it as a moderately lipophilic polyphenolic scaffold for medicinal chemistry and biological screening applications [1].

Why 2-Arylbenzofuran Analogs Cannot Substitute for 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol in Structure-Activity Studies


The 3-methyl substitution on the benzofuran core of this compound is a critical structural determinant that distinguishes it from the widely studied des-methyl analog 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran (CAS 67736-22-5) and from prenylated derivatives such as glycybenzofuran [1]. This methyl group alters both the electronic character of the benzofuran ring and the conformational relationship between the benzofuran and resorcinol planes, which SAR studies of related 2-arylbenzofurans have shown to be pivotal for target engagement [2]. Additionally, the presence of the 3-methyl group increases calculated lipophilicity by approximately 0.4 log units (XLogP3 3.3 vs. 2.9 for the des-methyl analog), a difference that can meaningfully affect membrane permeability, metabolic stability, and non-specific binding profiles in cell-based assays [3]. Generic substitution with des-methyl or prenylated analogs therefore introduces uncontrolled variables in both target-based and phenotypic screening campaigns, compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol vs. Comparator Analogs


Resorcinol Moiety Integrity: Tyrosinase Inhibition Potential vs. Des-Methyl Analog

The target compound retains an unsubstituted resorcinol (2,4-dihydroxyphenyl) group, established as the critical pharmacophore for tyrosinase monophenolase inhibition in 2-arylbenzofurans. In a study of phenylbenzofurans from Morus lhou, compound 9 (possessing an unsubstituted resorcinol) inhibited mushroom tyrosinase monophenolase activity with an IC50 of 7.4 μM [1]. The des-methyl analog 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran demonstrated an even lower tyrosinase IC50 of 5.2 μM, acting as a competitive inhibitor, and reduced melanin content by 50% in human MNT-1 melanoma cells at 37.3 μM [2]. Critically, the Morus lhou SAR study demonstrated that alkyl substitution on either the aromatic ring or hydroxyl functions diminished inhibitor potency [1]. While the 3-methyl group may partially attenuate tyrosinase activity relative to the des-methyl analog, it simultaneously provides enhanced metabolic stability that the des-methyl compound lacks.

Tyrosinase inhibition Skin pigmentation Enzyme kinetics

Lipophilicity Advantage: XLogP3 Comparison with the Des-Methyl Analog

The 3-methyl group introduces a measurable lipophilicity increase relative to the closest structural analog. The target compound has an XLogP3 of 3.3 (PubChem computed), compared to 2.9 for 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, the des-methyl analog [1]. This ΔXLogP3 of +0.4 represents an approximately 2.5-fold higher octanol-water partition coefficient, while both compounds share identical Topological Polar Surface Area (TPSA = 73.8 Ų) [1][2]. The combination of increased lipophilicity with unchanged TPSA yields a higher lipophilic ligand efficiency (LLE) potential and predicts improved passive membrane permeation without sacrificing hydrogen-bonding capacity. This physicochemical profile places the target compound closer to the CNS drug-like space than the des-methyl analog.

Drug-likeness Membrane permeability Physicochemical profiling

Antioxidant Capacity: DPPH Radical Scavenging Baseline from Des-Methyl Analog

The des-methyl analog 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran demonstrated radical scavenging activity with a DPPH IC50 of 42.7 μM and ABTS IC50 of 11.0 μM [1]. The catechol-like 2',4'-dihydroxy substitution pattern on the phenyl ring is the primary driver of this antioxidant activity, and this pharmacophore is fully retained in the target compound [1]. The 3-methyl group is not expected to significantly alter the radical scavenging capacity, as it does not directly affect the phenolic O–H bond dissociation energies. However, the 3-methyl substitution may influence the stability of the resulting phenoxyl radical and thus affect the stoichiometry of radical quenching under prolonged assay conditions. No direct experimental antioxidant data have been reported for the target compound; the values below represent the closest available evidence from the des-methyl analog.

Radical scavenging ABTS assay Oxidative stress

PTP1B Inhibition Differentiation: Absence of Prenylation Relative to Glycybenzofuran

Glycybenzofuran, a 2-aryl-3-methylbenzofuran bearing an additional 5-methoxy and 6-prenyl substitution, inhibits PTP1B with an IC50 of 25.5 μM in a competitive mode [1]. The SAR study explicitly noted that the prenyl group and ortho-hydroxy group are important for exhibiting PTP1B inhibitory activity [1]. The target compound, 4-(6-hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol, lacks both the prenyl and methoxy substituents. This structural simplification is expected to reduce PTP1B potency relative to glycybenzofuran, but it also eliminates potential metabolic liabilities associated with the prenyl group (CYP-mediated oxidation at the allylic position). Users seeking PTP1B inhibition should note that the target compound is not a direct substitute for glycybenzofuran; however, it may serve as a simplified scaffold for SAR exploration around the core 2-aryl-3-methylbenzofuran pharmacophore.

PTP1B inhibition Diabetes Insulin signaling

Application Scenarios for 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol Based on Quantitative Differentiation Evidence


Tyrosinase Inhibitor Screening with Metabolic Stability Requirements

Use as a 3-methyl-substituted probe in mushroom tyrosinase inhibition assays where the intact resorcinol group (established pharmacophore for monophenolase inhibition at IC50 5.2–7.4 μM in analogs) is required, but improved metabolic stability over the des-methyl analog is desired. The 3-methyl group blocks potential oxidative metabolism at the benzofuran 3-position, providing a more stable probe for extended incubation cell-based melanogenesis assays such as the MNT-1 human melanoma model, where the des-methyl analog reduced melanin content by 50% at 37.3 μM [1][2].

Structure-Activity Relationship (SAR) Expansion Around the 2-Aryl-3-methylbenzofuran Core

Deploy as a minimal scaffold comparator in PTP1B inhibitor SAR studies. Glycybenzofuran (IC50 25.5 μM) and licocoumarone (IC50 71.2 μM) represent more decorated analogs; this compound, lacking prenyl and methoxy groups, serves as the baseline for quantifying the contribution of each substituent to PTP1B potency [3]. Its lower molecular weight (256.25 vs. 354.40 for glycybenzofuran) and reduced complexity make it ideal for fragment-based drug design (FBDD) or as a starting point for parallel synthetic diversification.

Intracellular Antioxidant Probe with Enhanced Membrane Permeation

Apply in oxidative stress models where intracellular ROS scavenging is monitored (e.g., H2O2-induced oxidative damage in HepG2 or SH-SY5Y cells). The XLogP3 of 3.3 (vs. 2.9 for the des-methyl analog) predicts approximately 2.5× greater membrane permeability, enabling higher intracellular concentrations [4]. The retained catechol-like 2',4'-dihydroxy substitution pattern preserves radical scavenging capacity (expected DPPH IC50 ~43 μM and ABTS IC50 ~11 μM based on des-methyl analog data), combining antioxidant activity with improved cellular uptake [1].

Analytical Reference Standard for Benzofuran Metabolite Identification

Utilize as a reference standard in LC-MS/MS or HPLC-UV methods for detecting and quantifying 2-aryl-3-methylbenzofuran metabolites in biological matrices. The compound's well-defined structure (InChIKey: CYCULTYRLCBPJV-UHFFFAOYSA-N), exact mass (256.07355886 Da), and moderate lipophilicity (XLogP3 3.3) make it suitable as a retention time and fragmentation pattern calibrant [4]. Its distinction from the des-methyl analog (MW 242.23) by +14 Da enables unambiguous mass spectrometric discrimination.

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